molecular formula C8H8N4 B1591686 4-Pyridin-3-YL-2H-pyrazol-3-ylamine CAS No. 40545-68-4

4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Cat. No.: B1591686
CAS No.: 40545-68-4
M. Wt: 160.18 g/mol
InChI Key: XFTJTKIDLRCJBT-UHFFFAOYSA-N
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Description

4-Pyridin-3-YL-2H-pyrazol-3-ylamine is a heterocyclic compound with the molecular formula C8H8N4. This compound is characterized by the presence of both pyridine and pyrazole rings, which are fused together. It is a valuable compound in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-YL-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pyridin-3-YL-2H-pyrazol-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The compound may also interact with cellular pathways involved in signal transduction .

Comparison with Similar Compounds

  • 4-Pyridin-4-yl-2H-pyrazol-3-ylamine
  • 1H-Pyrazolo[3,4-b]pyridine
  • 2H-Pyrazolo[3,4-b]pyridine

Comparison: 4-Pyridin-3-YL-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure can result in different biological activities and chemical reactivity compared to its analogs. For example, the position of the amino group can significantly influence the compound’s ability to interact with enzymes and receptors .

Properties

IUPAC Name

4-pyridin-3-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTJTKIDLRCJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587525
Record name 4-(Pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-68-4
Record name 4-(3-Pyridinyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40545-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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